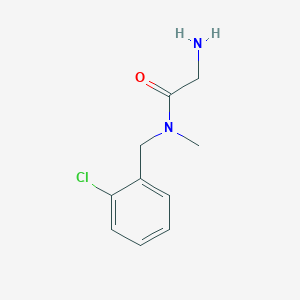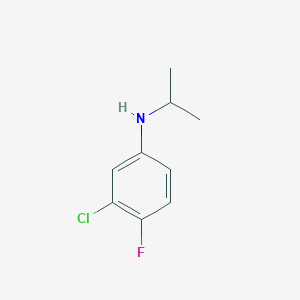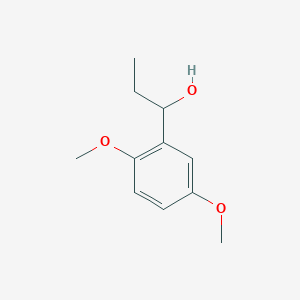
1-(2,5-dimethoxyphenyl)propan-1-ol
Descripción general
Descripción
1-(2,5-dimethoxyphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CNS Depressant Properties
1-(3,4-dimethoxyphenyl)-2-propanol, a related compound, showed properties of a central nervous system depressant in mice, with potential implications in psychotomimetic amphetamines (Barfknecht, Miles, & Leseney, 1970).
Cardioselective Beta-Blockade
A series of 1-amino-3-aryloxy-2-propanols, including a compound closely related to 1-(2,5-Dimethoxyphenyl)-1-propanol, demonstrated potential for cardioselective beta-blockade. These findings suggest a possible application in cardiovascular diseases (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Metabolism by White Rot Fungus
Phanerochaete chrysosporium, a white rot fungus, metabolized compounds related to 1-(2,5-Dimethoxyphenyl)-1-propanol, demonstrating its ability to engage in olefin saturation and acid reduction, important for understanding fungal metabolism and potentially useful in biodegradation studies (Enoki, Yajima, & Gold, 1981).
Crystal Structure Analysis
The crystal structures of certain derivatives of 1-arylpropane-1,2-diol 2-aryl ethers, related to 1-(2,5-Dimethoxyphenyl)-1-propanol, have been determined. These studies are significant for understanding molecular conformations in pharmaceutical and material sciences (Stomberg, Lundquist, & Wallis, 1993).
Pyrolytic Cleavage in Ether Linkages
Research on β-Ether-type dimers, including 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol, provided insights into the pyrolytic cleavage of ether linkages. This has implications in understanding the thermal decomposition processes in organic chemistry and material sciences (Watanabe, Kawamoto, & Saka, 2009).
Inclusion Compound Investigations
Studies on the inclusion compounds of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone with chloroform contribute to the understanding of molecular interactions and compound stability, relevant in pharmaceutical and chemical engineering (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h5-7,10,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTMARCMBGCYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


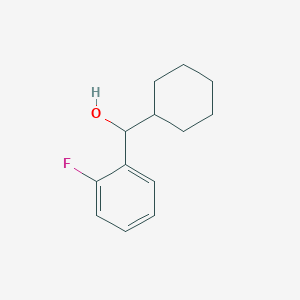
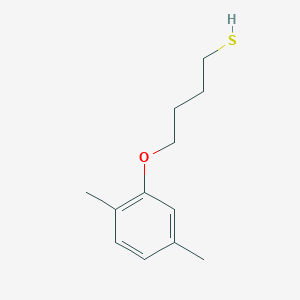

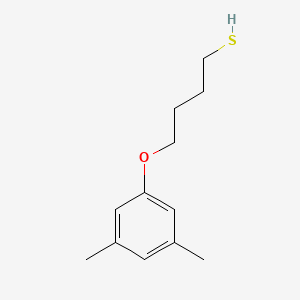



![2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844802.png)
![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7844803.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane](/img/structure/B7844811.png)
